Cas no 1804843-10-4 (Methyl 3-bromo-2-cyano-6-(difluoromethyl)pyridine-4-carboxylate)

Methyl 3-bromo-2-cyano-6-(difluoromethyl)pyridine-4-carboxylate 化学的及び物理的性質
名前と識別子
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- Methyl 3-bromo-2-cyano-6-(difluoromethyl)pyridine-4-carboxylate
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- インチ: 1S/C9H5BrF2N2O2/c1-16-9(15)4-2-5(8(11)12)14-6(3-13)7(4)10/h2,8H,1H3
- InChIKey: MTRVBQBCKATDJY-UHFFFAOYSA-N
- ほほえんだ: BrC1=C(C#N)N=C(C(F)F)C=C1C(=O)OC
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 318
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 63
Methyl 3-bromo-2-cyano-6-(difluoromethyl)pyridine-4-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029061953-1g |
Methyl 3-bromo-2-cyano-6-(difluoromethyl)pyridine-4-carboxylate |
1804843-10-4 | 97% | 1g |
$1,475.10 | 2022-04-01 |
Methyl 3-bromo-2-cyano-6-(difluoromethyl)pyridine-4-carboxylate 関連文献
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1. Book reviews
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Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
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Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513
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Angelos B. Canaj,Mukesh Kumar Singh,Emma Regincós Marti,Claire Wilson,Oscar Céspedes,Gopalan Rajaraman,Mark Murrie Chem. Commun., 2019,55, 5950-5953
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Yu-Dong Zhang,Jing Ping,Qi-Wei Wu,Hong-Bing Pan,Xing-He Fan,Zhihao Shen,Qi-Feng Zhou Polym. Chem., 2017,8, 1689-1698
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7. Back matter
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S. Ahmed Chem. Commun., 2009, 6421-6423
Methyl 3-bromo-2-cyano-6-(difluoromethyl)pyridine-4-carboxylateに関する追加情報
Methyl 3-bromo-2-cyano-6-(difluoromethyl)pyridine-4-carboxylate (CAS No. 1804843-10-4): A Versatile Intermediate in Modern Pharmaceutical Synthesis
Methyl 3-bromo-2-cyano-6-(difluoromethyl)pyridine-4-carboxylate (CAS No. 1804843-10-4) is a highly valuable intermediate in the realm of pharmaceutical synthesis, playing a pivotal role in the development of novel therapeutic agents. This compound, characterized by its intricate molecular structure, has garnered significant attention due to its utility in constructing complex pharmacophores essential for drug discovery and development.
The molecular framework of Methyl 3-bromo-2-cyano-6-(difluoromethyl)pyridine-4-carboxylate comprises a pyridine core substituted with several functional groups, including a bromo atom, a cyano group, and a difluoromethyl moiety. These substituents not only enhance the reactivity of the compound but also contribute to its unique physicochemical properties, making it an attractive candidate for further chemical manipulation. The presence of the ester group at the 4-position further expands its synthetic potential, enabling diverse transformations that can be tailored to specific pharmacological needs.
In recent years, the demand for innovative therapeutic strategies has driven extensive research into novel heterocyclic compounds. Among these, pyridine derivatives have emerged as a cornerstone due to their broad spectrum of biological activities. The compound Methyl 3-bromo-2-cyano-6-(difluoromethyl)pyridine-4-carboxylate exemplifies this trend, as it serves as a versatile building block for synthesizing molecules with potential applications in various therapeutic areas.
One of the most compelling aspects of Methyl 3-bromo-2-cyano-6-(difluoromethyl)pyridine-4-carboxylate is its role in constructing bioactive scaffolds. The bromo and cyano groups provide handles for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are widely employed in medicinal chemistry to introduce aryl or amino groups into complex molecules. Additionally, the difluoromethyl group is known to enhance metabolic stability and binding affinity, making it a preferred moiety in drug design.
Recent advancements in synthetic methodologies have further highlighted the utility of this compound. For instance, transition-metal-catalyzed reactions have enabled efficient transformations of Methyl 3-bromo-2-cyano-6-(difluoromethyl)pyridine-4-carboxylate into more complex structures with high selectivity and yield. These developments have not only streamlined the synthesis of novel compounds but also opened new avenues for exploring their pharmacological properties.
The pharmaceutical industry has shown particular interest in derivatives of Methyl 3-bromo-2-cyano-6-(difluoromethyl)pyridine-4-carboxylate due to their potential therapeutic benefits. Researchers have reported promising results from studies involving analogs with modifications at various positions of the pyridine ring. These studies often focus on evaluating the biological activity of synthesized compounds against targets such as kinases, receptors, and enzymes relevant to diseases like cancer and inflammation.
In conclusion, Methyl 3-bromo-2-cyano-6-(difluoromethyl)pyridine-4-carboxylate (CAS No. 1804843-10-4) represents a crucial intermediate in modern pharmaceutical synthesis. Its unique structural features and reactivity make it an indispensable tool for medicinal chemists seeking to develop innovative therapeutic agents. As research continues to uncover new applications for this compound and its derivatives, its significance in drug discovery is poised to grow even further.
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